
(R)-1-(4-Fluoro-2-methyl-1H-indol-5-YL)ethan-1-amine hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(4-Fluoro-2-methyl-1H-indol-5-YL)ethan-1-amine hydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Fluoro-2-methyl-1H-indol-5-YL)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of Fluoro and Methyl Groups: The fluoro and methyl groups can be introduced through electrophilic aromatic substitution reactions.
Formation of the Ethan-1-amine Side Chain: The ethan-1-amine side chain can be introduced through reductive amination or other suitable methods.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the synthetic routes mentioned above, with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and other advanced techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the indole core or the ethan-1-amine side chain.
Reduction: Reduction reactions can be used to modify the functional groups on the indole core or the side chain.
Substitution: The fluoro and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, ®-1-(4-Fluoro-2-methyl-1H-indol-5-YL)ethan-1-amine hydrochloride can be used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound might be studied for its potential biological activities, such as binding to specific receptors or enzymes.
Medicine
In medicine, indole derivatives are often explored for their potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals.
作用機序
The mechanism of action of ®-1-(4-Fluoro-2-methyl-1H-indol-5-YL)ethan-1-amine hydrochloride would depend on its specific biological target. It might interact with specific receptors, enzymes, or other molecular targets, leading to a cascade of biochemical events.
類似化合物との比較
Similar Compounds
- ®-1-(4-Fluoro-1H-indol-5-YL)ethan-1-amine hydrochloride
- ®-1-(4-Methyl-1H-indol-5-YL)ethan-1-amine hydrochloride
- ®-1-(4-Fluoro-2-methyl-1H-indol-3-YL)ethan-1-amine hydrochloride
Uniqueness
The uniqueness of ®-1-(4-Fluoro-2-methyl-1H-indol-5-YL)ethan-1-amine hydrochloride lies in its specific substitution pattern on the indole core, which can influence its biological activity and chemical reactivity.
特性
分子式 |
C11H14ClFN2 |
|---|---|
分子量 |
228.69 g/mol |
IUPAC名 |
(1R)-1-(4-fluoro-2-methyl-1H-indol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H13FN2.ClH/c1-6-5-9-10(14-6)4-3-8(7(2)13)11(9)12;/h3-5,7,14H,13H2,1-2H3;1H/t7-;/m1./s1 |
InChIキー |
AECUHYVQXROUMK-OGFXRTJISA-N |
異性体SMILES |
CC1=CC2=C(N1)C=CC(=C2F)[C@@H](C)N.Cl |
正規SMILES |
CC1=CC2=C(N1)C=CC(=C2F)C(C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


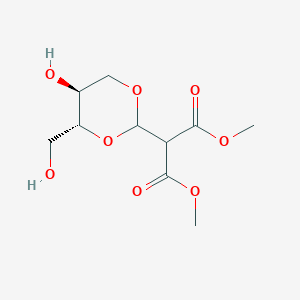
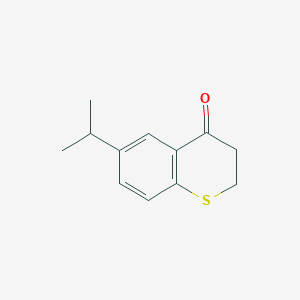

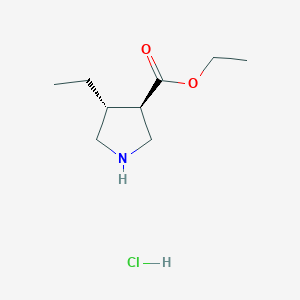
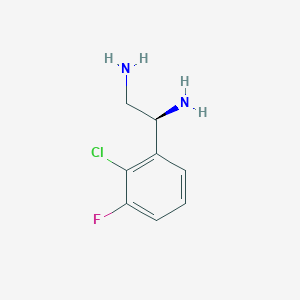
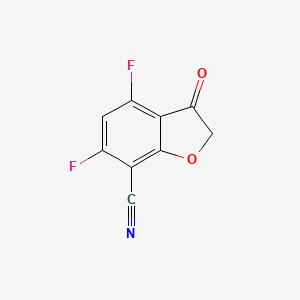
![(2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine](/img/structure/B13052470.png)

![3-(Piperidin-3-YL)-3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one hcl](/img/structure/B13052505.png)
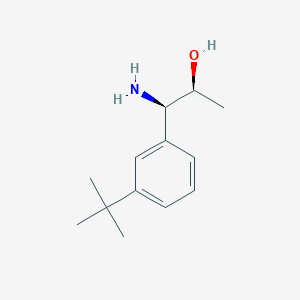
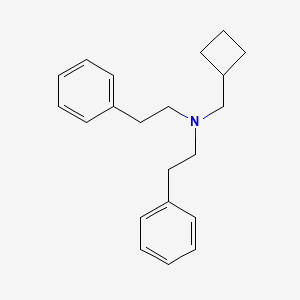

![(1R,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13052521.png)

